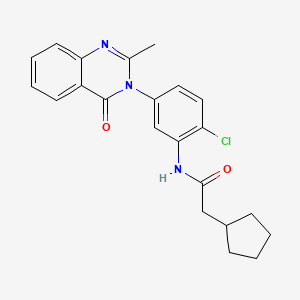
(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Unfortunately, the synthesis process for “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not directly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and spectral characterization of similar thiazole and thiophene derivatives. These studies involve the detailed synthesis process, characterization by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and interpretation of theoretical vibrational spectra have been carried out using density functional theory (DFT) calculations. This kind of research lays the foundation for understanding the chemical and physical properties of these compounds, which is crucial for their potential application in various fields (Shahana & Yardily, 2020).
Optoelectronic Properties
Aryl-substituted bithiophenes have been synthesized and studied for their optoelectronic properties. The research includes the synthesis of phenyl- and thien-2-yl-[2,2′-bithiophen]-5-yl)(thiophen-2-yl)methanones, followed by the investigation of their UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry. The lowest-energy conformations, electronic origins of UV-Vis absorption, and fluorescence emission bands, along with frontier molecular orbital properties, were elucidated using DFT and time-dependent DFT calculations. This type of study is pivotal for the development of new materials for electronic and optoelectronic applications (Swaroop, Tabasi, Zhao, & Georghiou, 2018).
Biological Activities
Several compounds with structural similarities have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, novel N-phenylpyrazolyl aryl methanones derivatives showing favorable herbicidal and insecticidal activities have been developed. The research encompasses multi-step syntheses, characterization, and the biological activity evaluation of these compounds, highlighting their potential in developing new pesticides and drugs (Wang et al., 2015).
Mecanismo De Acción
The mechanism of action for “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not specified in the available resources.
Safety and Hazards
The safety and hazards associated with “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not detailed in the available resources.
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methylthiophen-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-11-16(21-12-13)17(19)18-8-7-15(20-10-9-18)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUCOIRYNCCWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2812950.png)




![N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2812958.png)
![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-4-yl]propanamide](/img/structure/B2812959.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)

![1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2812963.png)
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)